molecular formula C10H21NO B1369783 1-Neopentylpiperidin-4-ol

1-Neopentylpiperidin-4-ol

Cat. No.: B1369783
M. Wt: 171.28 g/mol
InChI Key: DRRJWLHROKKBLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Neopentylpiperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a bulky neopentyl (2,2-dimethylpropyl) substituent at the 1-position. This compound is primarily utilized as a pharmaceutical intermediate, synthesized and supplied by high-tech chemical enterprises such as Shanghai Yunpun Industrial Co., Ltd., Jiangsu Elitech, and Changzhou JOA Chemicals . Its structural features—particularly the neopentyl group—impart unique steric and electronic properties, making it valuable for drug development programs requiring metabolic stability and controlled solubility. The compound is often commercialized as its hydrochloride salt to enhance crystallinity and handling stability .

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-(2,2-dimethylpropyl)piperidin-4-ol

InChI

InChI=1S/C10H21NO/c1-10(2,3)8-11-6-4-9(12)5-7-11/h9,12H,4-8H2,1-3H3

InChI Key

DRRJWLHROKKBLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CN1CCC(CC1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The pharmacological and physicochemical properties of piperidin-4-ol derivatives are heavily influenced by their N-substituents. Below is a comparative analysis of 1-Neopentylpiperidin-4-ol and three analogues:

Compound Substituent CAS Number Molecular Formula Key Features
This compound Neopentyl (2,2-dimethylpropyl) Not specified C₁₀H₂₁NO High steric bulk, improved metabolic stability, moderate lipophilicity
1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol Benzyl + 4-fluorophenyl 163631-02-5 C₁₈H₂₀FNO Aromatic groups enhance lipophilicity; fluorophenyl may improve target binding
1-(5-Bromo-2-chloropyrimidin-4-yl)piperidin-4-ol Pyrimidinyl (halogenated) 477593-22-9 C₉H₁₀BrClN₃O Halogenated heteroaromatic group offers hydrogen-bonding sites and reactivity
1-Pyrimidin-2-yl-piperidin-4-ol Pyrimidinyl 419556-92-6 C₉H₁₃N₃O Heteroaromatic substituent enhances solubility and target interaction

Physicochemical and Functional Differences

  • Steric Effects : The neopentyl group in this compound introduces significant steric hindrance, which can shield the piperidine ring from enzymatic degradation, enhancing metabolic stability compared to less bulky analogues like 1-benzyl derivatives .
  • In contrast, the neopentyl group balances lipophilicity with solubility due to its branched aliphatic nature.
  • Reactivity and Binding : Pyrimidinyl-substituted derivatives (e.g., CAS 419556-92-6) provide heteroaromatic rings capable of hydrogen bonding and π-π interactions, making them suitable for kinase inhibitors or antiviral agents . The halogenated pyrimidine in CAS 477593-22-9 adds electrophilic reactivity for further functionalization .

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